molecular formula C13H17NO3 B157700 5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS No. 139675-88-0

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid

Cat. No. B157700
CAS RN: 139675-88-0
M. Wt: 235.28 g/mol
InChI Key: DVNXKZVNVLNILY-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (5-DMAO) is an important organic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of various other compounds, in the study of various biochemical and physiological processes, and in the development of new drugs and treatments.

Scientific Research Applications

DNA Damage and Carcinogenic Potential

Research on 5-Aminolevulinic acid (ALA), a related compound, suggests potential DNA damage and carcinogenic risks associated with its accumulation in specific diseases, such as acute intermittent porphyria (AIP). ALA and its dimerization product can generate reactive oxygen species, damaging DNA and potentially leading to hepatocellular carcinoma in AIP patients (Onuki et al., 2002).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), another structurally related phenolic compound, exhibits a broad range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's modulation of lipid and glucose metabolism suggests its potential in treating metabolic-related disorders (Naveed et al., 2018).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, which share structural motifs with the target compound, have been explored for their anticancer potentials. These derivatives demonstrate various mechanisms of action against cancer cells, highlighting the potential of such compounds in developing new anticancer therapies (De et al., 2011).

Plant Betalains: Chemistry and Biochemistry

Betalains, naturally occurring pigments, have been studied for their health-promoting properties, including antioxidant and anti-inflammatory effects. The review of betalains' chemistry and potential health benefits suggests the significance of naturally derived compounds in pharmaceutical and nutraceutical applications (Khan & Giridhar, 2015).

Role of Oxidized Phospholipids in Atherosclerosis

Oxidized phospholipids, which could be structurally related to the compound , play a crucial role in the development of atherosclerosis. These compounds accumulate in atherosclerotic lesions and regulate gene expression in endothelial cells, potentially contributing to the disease's progression (Berliner & Watson, 2005).

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)11-8-6-10(7-9-11)12(15)4-3-5-13(16)17/h6-9H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXKZVNVLNILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645481
Record name 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139675-88-0
Record name 5-[4-(Dimethylamino)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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